4-(5-Methyl-pyridin-2-yl)-isoquinoline
Description
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Properties
IUPAC Name |
4-(5-methylpyridin-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-6-7-15(17-8-11)14-10-16-9-12-4-2-3-5-13(12)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZUQDNHYDELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(5-Methyl-pyridin-2-yl)-isoquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoquinoline framework substituted with a 5-methyl-pyridine group. This structural configuration contributes to its unique pharmacological properties, enabling interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- G-Quadruplex Stabilization : Research indicates that compounds with isoquinoline moieties can stabilize G-quadruplex (G4) structures in DNA, which are implicated in regulating gene expression. For instance, studies have shown that certain isoquinoline derivatives selectively bind to G4 DNA, potentially inhibiting DNA polymerization and affecting telomere dynamics in cancer cells .
- Antimicrobial Activity : Isoquinoline derivatives have demonstrated significant antimicrobial properties. In a study examining various alkaloids, compounds similar to this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
Antibacterial Activity
A study evaluated the antibacterial effects of various isoquinoline derivatives, including this compound. The findings revealed:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results suggest that this compound exhibits strong antibacterial activity, particularly against pathogenic strains like S. aureus and E. coli .
Anticancer Properties
In addition to antimicrobial activity, this compound has shown potential anticancer effects. Its ability to stabilize G4 structures may lead to the inhibition of telomerase activity in cancer cells, thereby inducing apoptosis and inhibiting cell proliferation .
Case Studies
- G4 Stabilization in Cancer Therapy : A study explored the use of isoquinoline derivatives as G4 stabilizers. The results indicated that these compounds could effectively inhibit the growth of telomerase-positive cancer cell lines by disrupting normal telomere function .
- Antimicrobial Efficacy : Another investigation into the antibacterial properties of isoquinolines highlighted their effectiveness against various bacterial strains, reinforcing their potential use in developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
